molecular formula C8H5NO2 B154197 1H-Pyrano[4,3-C]pyridin-1-one CAS No. 134407-94-6

1H-Pyrano[4,3-C]pyridin-1-one

Cat. No.: B154197
CAS No.: 134407-94-6
M. Wt: 147.13 g/mol
InChI Key: OJSPFIHFNRQMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrano[4,3-C]pyridin-1-one can be synthesized through various methods. One common approach involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine as a catalyst in ethanol under reflux conditions . This one-pot, three-component reaction yields highly functionalized derivatives of pyrano[4,3-C]pyridin-1-one with high efficiency and low reaction times.

Industrial Production Methods: Industrial production methods for pyrano[4,3-C]pyridin-1-one typically involve similar multi-component reactions, optimized for large-scale synthesis. These methods focus on maximizing yield, reducing reaction times, and using non-toxic and inexpensive catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrano[4,3-C]pyridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of pyrano[4,3-C]pyridin-1-one, such as 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives .

Scientific Research Applications

1H-Pyrano[4,3-C]pyridin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrano[4,3-C]pyridin-1-one involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The specific molecular targets and pathways can vary depending on the functional groups present on the pyrano[4,3-C]pyridin-1-one scaffold.

Comparison with Similar Compounds

Properties

CAS No.

134407-94-6

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

pyrano[4,3-c]pyridin-1-one

InChI

InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H

InChI Key

OJSPFIHFNRQMML-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)OC=C2

Canonical SMILES

C1=CN=CC2=C1C(=O)OC=C2

Synonyms

1H-Pyrano[4,3-c]pyridin-1-one(9CI)

Origin of Product

United States

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